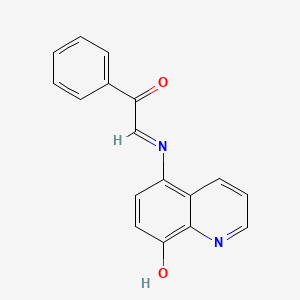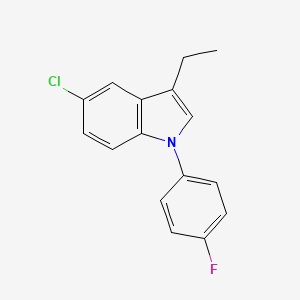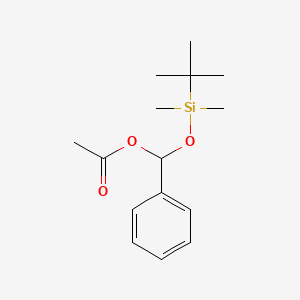
((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate is an organic compound with the molecular formula C15H24O3Si. It is a derivative of acetic acid and is characterized by the presence of a tert-butyldimethylsilyl group, a phenyl group, and an acetate group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate typically involves the reaction of tert-butyldimethylsilyl chloride with phenylmethanol in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting this compound is then purified by standard techniques such as column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for purification and quality control ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: Benzyl alcohol or toluene.
Substitution: Various substituted phenylmethyl derivatives.
Scientific Research Applications
((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in multi-step organic syntheses.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyldimethylsilyl group, which prevents nucleophilic attack. The compound can be selectively deprotected under acidic or fluoride ion conditions, allowing for controlled release of the protected alcohol .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyldiphenylsilyl chloride
- Trimethylsilyl chloride
Uniqueness
((tert-Butyldimethylsilyl)oxy)(phenyl)methyl acetate is unique due to its combination of stability and ease of removal. Compared to other silyl protecting groups, it offers a balance of steric hindrance and reactivity, making it suitable for a wide range of synthetic applications .
Properties
Molecular Formula |
C15H24O3Si |
|---|---|
Molecular Weight |
280.43 g/mol |
IUPAC Name |
[[tert-butyl(dimethyl)silyl]oxy-phenylmethyl] acetate |
InChI |
InChI=1S/C15H24O3Si/c1-12(16)17-14(13-10-8-7-9-11-13)18-19(5,6)15(2,3)4/h7-11,14H,1-6H3 |
InChI Key |
ZTZSGDGLTQLCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)

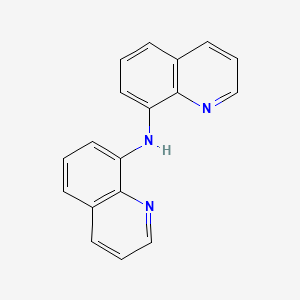
![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
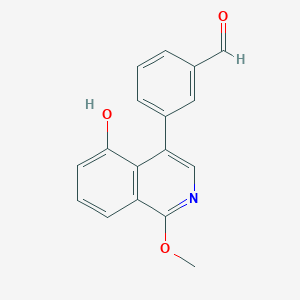

![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
